molecular formula C16H13BrN4O2S B14269170 2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid CAS No. 133561-50-9

2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid

Cat. No.: B14269170
CAS No.: 133561-50-9
M. Wt: 405.3 g/mol
InChI Key: SDUDXYQNCOHBTQ-UHFFFAOYSA-N
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Description

2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid typically involves a multi-step process. One common method includes the diazotization of 6-bromo-1,3-benzothiazol-2-amine followed by coupling with 5-(dimethylamino)benzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium dithionite or zinc in acidic conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Reduction: Corresponding amines from the cleavage of the azo bond.

    Substitution: New compounds with different substituents replacing the bromine atom.

Scientific Research Applications

2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques and as a reagent in organic synthesis.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, and the bromine atom can form bonds with various nucleophiles. These interactions can affect biological pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
  • 2-[(E)-(6-Fluoro-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
  • 2-[(E)-(6-Iodo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid

Uniqueness

The presence of the bromine atom in 2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. This can influence its behavior in chemical reactions and its applications in various fields.

Properties

CAS No.

133561-50-9

Molecular Formula

C16H13BrN4O2S

Molecular Weight

405.3 g/mol

IUPAC Name

2-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid

InChI

InChI=1S/C16H13BrN4O2S/c1-21(2)10-4-6-12(11(8-10)15(22)23)19-20-16-18-13-5-3-9(17)7-14(13)24-16/h3-8H,1-2H3,(H,22,23)

InChI Key

SDUDXYQNCOHBTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)Br)C(=O)O

Origin of Product

United States

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